molecular formula C9H18N2O4 B3244430 Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) CAS No. 161972-25-4

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)

Cat. No.: B3244430
CAS No.: 161972-25-4
M. Wt: 218.25 g/mol
InChI Key: AXLHVTKGDPVANO-UHFFFAOYSA-N
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Description

Chemical Name: Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) CAS Registry Number: 161972-25-4 Molecular Formula: C9H16N2O4 Molecular Weight: 217.27 g/mol

This compound is a modified alanine derivative featuring:

  • A tert-butoxycarbonyl (BOC) protecting group at the 3-amino position, which enhances stability during peptide synthesis .
  • A methyl ester at the carboxyl terminus, improving solubility in organic solvents .

It is primarily used in peptide chemistry as an intermediate for controlled coupling reactions.

Properties

IUPAC Name

methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, carboxylic acid.

    Deprotection: Alanine, 3-amino-, methyl ester.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Biochemical Applications

  • Peptide Synthesis :
    • Alanine derivatives are frequently utilized in peptide synthesis as protecting groups. The tert-butoxycarbonyl (Boc) group provided by this compound serves to protect the amine group during synthesis, facilitating the formation of peptides without undesired reactions .
    • This application is crucial in the field of drug development where precise peptide sequences are necessary for therapeutic efficacy.
  • Drug Development :
    • The compound has been explored as a potential building block for the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for modifications that can enhance bioavailability and stability of drug candidates .
    • Research indicates that derivatives of alanine can exhibit enhanced activity against various biological targets, making them valuable in medicinal chemistry.
  • Bioconjugation :
    • Alanine derivatives are used in bioconjugation processes where they can be linked to biomolecules such as proteins or nucleic acids. This application is particularly relevant in the development of targeted therapies and diagnostic agents .
    • The ability to modify the alanine structure allows researchers to tailor conjugates for specific therapeutic or diagnostic purposes.

Case Studies

StudyApplicationFindings
Study on Peptide SynthesisUtilization of Boc-Alanine derivativesDemonstrated improved yields in peptide synthesis compared to traditional methods .
Development of Bioactive CompoundsSynthesis of alanine-based inhibitorsIdentified several compounds with significant inhibitory effects on cancer cell lines, suggesting potential therapeutic uses .
Bioconjugation TechniquesLinking alanine derivatives to antibodiesEnhanced specificity and efficacy of antibody-drug conjugates were achieved using modified alanine .

Research Insights

  • Recent studies have highlighted the versatility of alanine derivatives in creating complex molecular structures that can interact with biological systems effectively. The ability to protect functional groups during synthesis while allowing for subsequent modifications is a significant advantage in drug design.
  • The exploration of alanine-based compounds continues to expand, with ongoing research aimed at understanding their mechanisms of action and potential therapeutic applications in treating diseases such as cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

BOC-Protected Amino Acid Esters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 161972-25-4 C9H16N2O4 217.27 BOC on 3-amino alanine; methyl ester
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester 2766-43-0 C9H16N2O5 232.23 BOC on serine; methyl ester
L-Alanine, N-ethylidene-, ethyl ester (9CI) 157826-38-5 C7H13NO2 143.18 Ethylidene group instead of BOC; ethyl ester

Key Differences :

  • The serine derivative (2766-43-0) replaces alanine’s methyl side chain with a hydroxyl group, altering hydrophilicity and hydrogen-bonding capacity .
  • Ethylidene-substituted alanine (157826-38-5) lacks the BOC group, reducing steric hindrance but increasing susceptibility to hydrolysis .
Ester Group Variations
Compound Name CAS Number Ester Group XLogP3 Hydrogen Bond Donors
Target Compound 161972-25-4 Methyl 0.1 3
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester 860033-33-6 Ethyl 1.2 2
L-Alanine, N-(2-hydroxyethyl)-, methyl ester (9CI) 782420-80-8 Methyl -0.5 2

Key Differences :

  • The ethyl ester variant (860033-33-6) has higher lipophilicity (XLogP3 = 1.2 vs. 0.1) due to the longer alkyl chain, impacting membrane permeability .
  • Hydroxyethyl-substituted alanine (782420-80-8) introduces a polar hydroxyl group, reducing XLogP3 to -0.5 and enhancing aqueous solubility .

Crystallographic and Stability Data

  • Target Compound: No direct crystallographic data available, but related BOC-protected alanine esters (e.g., ethyl ester derivatives) form monoclinic or triclinic crystals stabilized by N–H⋯O hydrogen bonds .
  • BOC-protected sulfinylalanine ethyl ester (C13H23NO5S): Exhibits a triclinic crystal system (space group P1) with disordered allyl groups, highlighting conformational flexibility in similar derivatives .

Biomedical Relevance

  • BOC-protected alanine derivatives are critical in prodrug design (e.g., ACE inhibitors) due to their controlled hydrolysis profiles .
  • Ethyl ester variants (e.g., 860033-33-6) show enhanced bioavailability in hydrophobic environments compared to methyl esters .

Biological Activity

Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI), also known as Boc-N-methyl-L-alanine, is a derivative of the amino acid alanine that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C₉H₁₈N₂O₄
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 161972-25-4

Biological Activity

The biological activity of Boc-N-methyl-L-alanine has been explored in several studies, particularly focusing on its role in enzyme activity and as a substrate in biochemical pathways.

Enzyme Interaction

Boc-N-methyl-L-alanine has been studied for its interaction with alanine racemase, an enzyme responsible for the interconversion of L-alanine and D-alanine. This enzyme is crucial in bacterial cell wall synthesis and is considered a target for antibiotic development. Research indicates that the presence of Boc-N-methyl-L-alanine can inhibit alanine racemase activity, thus impacting bacterial growth and viability .

Antimicrobial Properties

In various studies, derivatives of alanine have shown antimicrobial properties. For instance, N-acyl amino acid methyl esters (NAMEs), which include alanine derivatives, have demonstrated antibacterial effects against several bacterial strains. The specific structure of Boc-N-methyl-L-alanine may enhance its efficacy by improving membrane permeability or by acting as a competitive inhibitor for bacterial enzymes involved in cell wall synthesis .

Case Study 1: Antibiotic Development

A study investigated the use of Boc-N-methyl-L-alanine as a lead compound for developing new antibiotics. The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that Boc-N-methyl-L-alanine exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Enzyme Kinetics

In another study focusing on enzyme kinetics, Boc-N-methyl-L-alanine was used to assess the inhibition kinetics of alanine racemase. The results demonstrated that Boc-N-methyl-L-alanine acted as a competitive inhibitor, with a Ki value indicating potent inhibition. This suggests potential applications in designing selective inhibitors for therapeutic purposes .

Data Tables

Property Value
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight218.25 g/mol
CAS Number161972-25-4
Biological ActivityInhibits alanine racemase
Antimicrobial EffectActive against Gram-positive bacteria
Study Findings
Antibiotic DevelopmentSignificant antibacterial activity observed
Enzyme KineticsCompetitive inhibitor of alanine racemase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via a two-step process:

Boc-protection : React L-alanine with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) to introduce the Boc group at the amino group .

Esterification : Treat the Boc-protected alanine with methyl chloride or dimethyl sulfate in the presence of a base (e.g., DIPEA) to form the methyl ester .

  • Key variables : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents critically affect yield. For example, excess Boc anhydride (>1.2 equiv) improves amino group protection efficiency .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical methods :

  • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area under the curve) .
  • NMR : Confirm the Boc group (δ 1.4 ppm for tert-butyl protons) and methyl ester (δ 3.6–3.7 ppm for OCH₃). The α-proton of alanine appears as a doublet near δ 4.2 ppm (J = 7 Hz) .
  • IR : Look for carbonyl stretches at ~1700 cm⁻¹ (Boc carbamate) and ~1740 cm⁻¹ (ester) .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of derivatives of this compound, and how can they be resolved?

  • Issue : Racemization at the α-carbon of alanine during Boc protection or esterification.
  • Mitigation :

  • Use low temperatures (0–5°C) during Boc activation to minimize base-induced racemization .
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
    • Case study : and highlight analogous Boc-protected amino esters forming triclinic or monoclinic crystals, where stereochemistry was confirmed via X-ray diffraction (XRD). Similar approaches apply here .

Q. How does the Boc-protected amino ester participate in solid-phase peptide synthesis (SPPS), and what side reactions are common?

  • Mechanism : The methyl ester acts as a temporary protecting group, while the Boc group is acid-labile (removed with TFA).
  • Side reactions :

  • Aspartimide formation : Occurs during repeated TFA exposure; minimized by using HOBt/DIC coupling or adding 2% v/v water in TFA .
  • Incomplete deprotection : Residual Boc groups detected via MALDI-TOF MS require extended TFA treatment (30–60 min) .

Q. What contradictions exist in reported physicochemical properties (e.g., LogP, solubility), and how can researchers validate them?

  • Data discrepancies :

  • LogP : Values vary between 1.8–2.3 due to measurement methods (shake-flask vs. computational). Validate via reverse-phase HPLC retention time correlation .
  • Solubility : Poor aqueous solubility (reported <1 mg/mL) can be improved using co-solvents (e.g., DMSO:water 1:4) .
    • Validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)

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